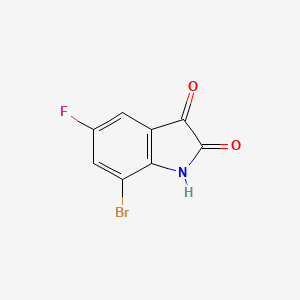

7-Bromo-5-fluoroindoline-2,3-dione

Description

BenchChem offers high-quality 7-Bromo-5-fluoroindoline-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-5-fluoroindoline-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-5-fluoro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrFNO2/c9-5-2-3(10)1-4-6(5)11-8(13)7(4)12/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHYUPXMQAWNNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=O)N2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380431-78-7 | |

| Record name | 7-bromo-5-fluoro-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-5-fluoroindoline-2,3-dione

Abstract

7-Bromo-5-fluoroindoline-2,3-dione, a halogenated derivative of the privileged isatin scaffold, presents a molecule of significant interest for researchers in medicinal chemistry and drug discovery. The strategic placement of bromo and fluoro substituents on the indoline ring system is anticipated to modulate its physicochemical and pharmacological properties, making it a valuable building block for the synthesis of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 7-Bromo-5-fluoroindoline-2,3-dione, including its structural characteristics, spectroscopic profile, and a proposed synthetic route. Furthermore, this guide offers detailed, field-proven experimental protocols for its synthesis and characterization, designed to be a self-validating system for researchers. The content herein is grounded in authoritative references and aims to equip scientists and drug development professionals with the essential knowledge to effectively utilize this compound in their research endeavors.

Introduction: The Significance of the Isatin Scaffold

Isatin (1H-indole-2,3-dione) and its derivatives constitute a prominent class of heterocyclic compounds with a rich history in organic and medicinal chemistry.[1] The isatin core is a versatile pharmacophore found in numerous natural products and synthetic molecules exhibiting a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2] The reactivity of the C3-keto group and the ability to introduce a wide array of substituents on the aromatic ring and the nitrogen atom make isatin a highly adaptable scaffold for the design of targeted therapeutics.[1] Halogenation of the isatin ring, in particular, has been shown to enhance the biological activity of several derivatives, likely by increasing their lipophilicity and ability to cross cellular membranes.[3] The subject of this guide, 7-Bromo-5-fluoroindoline-2,3-dione, combines the electronic and steric effects of both bromine and fluorine, offering a unique profile for further chemical exploration and drug development.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in research and development. This section details the known and predicted properties of 7-Bromo-5-fluoroindoline-2,3-dione.

Chemical Identity and Physical State

| Property | Value | Source(s) |

| IUPAC Name | 7-Bromo-5-fluoro-1H-indole-2,3-dione | N/A |

| CAS Number | 380431-78-7 | [4][5][6] |

| Molecular Formula | C₈H₃BrFNO₂ | [4][6] |

| Molecular Weight | 244.02 g/mol | [4][6] |

| Appearance | Expected to be a solid | [6] |

| Purity | Typically ≥97-98% from commercial suppliers | [4][6] |

| Storage | Store in a cool, dry place, sealed from moisture | [7] |

Predicted Physicochemical Data

| Property | Predicted Value/Information | Justification/Reference |

| Melting Point | >200 °C | Isatin and its halogenated derivatives generally have high melting points. For example, 5-nitro-isatin has a melting point of 270-271°C.[8] |

| Solubility | Soluble in polar aprotic solvents such as DMSO and DMF; sparingly soluble in alcohols like methanol and ethanol; likely insoluble in water. | Isatins are generally soluble in polar aprotic solvents. The high crystallinity and polarity of the dione system limit solubility in non-polar solvents. |

| pKa | The N-H proton is expected to have a pKa in the range of 10-12 in aqueous solution. | The pKa of the N-H proton in isatin is influenced by the electron-withdrawing nature of the adjacent carbonyl groups. The pKa of indole is around 17, while the pKa of substituted anilines can vary significantly. Data for a range of NH acids in acetonitrile is available.[9] |

Synthesis of 7-Bromo-5-fluoroindoline-2,3-dione

The Sandmeyer isatin synthesis is a classic and reliable method for the preparation of isatins from anilines.[10][11] This approach can be adapted for the synthesis of 7-Bromo-5-fluoroindoline-2,3-dione starting from the corresponding substituted aniline.

Proposed Synthetic Pathway

The synthesis involves a two-step process: the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.

Caption: Proposed Sandmeyer synthesis of 7-Bromo-5-fluoroindoline-2,3-dione.

Detailed Experimental Protocol (Sandmeyer Synthesis)

Step 1: Synthesis of 2-(Hydroxyimino)-N-(3-bromo-5-fluorophenyl)acetamide

-

In a 1 L round-bottom flask, dissolve chloral hydrate (0.54 mol) in 600 mL of water.

-

To this solution, add crystallized sodium sulfate (650 g) and stir until dissolved.

-

In a separate beaker, prepare a solution of 3-bromo-5-fluoroaniline (0.5 mol) in 150 mL of water containing concentrated hydrochloric acid (0.52 mol) to facilitate dissolution.

-

Add the aniline hydrochloride solution to the flask.

-

Finally, add a solution of hydroxylamine hydrochloride (1.58 mol) in 250 mL of water to the reaction mixture.

-

Heat the mixture to a gentle boil and maintain for 1-2 minutes until the color changes.

-

Cool the reaction mixture in an ice bath to precipitate the isonitrosoacetanilide.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Synthesis of 7-Bromo-5-fluoroindoline-2,3-dione

-

In a 500 mL round-bottom flask equipped with a mechanical stirrer, carefully warm concentrated sulfuric acid (300 g) to 50 °C.

-

Slowly add the dried 2-(hydroxyimino)-N-(3-bromo-5-fluorophenyl)acetamide (0.46 mol) to the warm sulfuric acid, maintaining the temperature between 60-70 °C. Use an external cooling bath to control the exothermic reaction.

-

After the addition is complete, heat the solution to 80 °C and hold for 10 minutes to ensure complete cyclization.

-

Carefully pour the hot reaction mixture onto crushed ice (approximately 1.5 kg) with vigorous stirring.

-

The 7-Bromo-5-fluoroindoline-2,3-dione will precipitate as a solid.

-

Collect the product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent such as glacial acetic acid or ethanol.

Spectroscopic and Structural Characterization

The structural elucidation of 7-Bromo-5-fluoroindoline-2,3-dione relies on a combination of spectroscopic techniques. While experimental spectra for this specific molecule are not publicly available, this section outlines the expected spectral features based on the analysis of related isatin derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of organic molecules.

¹H NMR: The proton NMR spectrum is expected to be simple, showing signals for the aromatic protons and the N-H proton. The aromatic protons on the phenyl ring will appear as doublets or multiplets, with their chemical shifts and coupling constants influenced by the bromo and fluoro substituents. The N-H proton will likely appear as a broad singlet at a downfield chemical shift (typically > 10 ppm) in DMSO-d₆.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbonyl carbons (C2 and C3) in the downfield region (typically 160-185 ppm). The aromatic carbons will appear in the range of 110-150 ppm, with the carbon atoms directly attached to the electronegative fluorine and bromine atoms showing characteristic chemical shifts.

¹⁹F NMR: The fluorine NMR spectrum will provide a definitive signal for the fluorine atom on the aromatic ring, confirming its presence and electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of 7-Bromo-5-fluoroindoline-2,3-dione will be dominated by the characteristic stretching vibrations of the carbonyl groups and the N-H bond.

-

N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3200-3400 cm⁻¹.

-

C=O Stretches: Two distinct, strong absorption bands corresponding to the symmetric and asymmetric stretching of the two carbonyl groups will be observed in the region of 1700-1780 cm⁻¹. The exact positions will be influenced by the electronic effects of the halogen substituents.

-

C=C Aromatic Stretches: Multiple sharp bands of variable intensity are expected in the 1450-1620 cm⁻¹ region.

-

C-F and C-Br Stretches: Absorptions corresponding to the carbon-fluorine and carbon-bromine stretching vibrations will be present in the fingerprint region (below 1400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the molecular formula. The mass spectrum will also show a characteristic isotopic pattern for the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes), which is a definitive indicator of its presence in the molecule.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While no crystal structure is available for 7-Bromo-5-fluoroindoline-2,3-dione, data from related compounds like 7-bromo-1H-indole-2,3-dione and a 1,4-dioxane solvate of 7-fluoroisatin suggest that the indoline ring system is essentially planar.[12] The crystal packing is likely to be influenced by intermolecular hydrogen bonding involving the N-H group and one of the carbonyl oxygens.

Experimental Protocols for Physicochemical Characterization

This section provides standardized, step-by-step protocols for the experimental determination of the key physicochemical properties of 7-Bromo-5-fluoroindoline-2,3-dione.

Caption: Experimental workflow for the physicochemical characterization.

Protocol for NMR Sample Preparation

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube and wipe the outside clean before inserting it into the NMR spectrometer.

Protocol for FTIR Spectroscopy (ATR)

-

Ensure the diamond crystal of the ATR accessory is clean by wiping it with a soft tissue dampened with isopropanol.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid sample onto the center of the diamond crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Clean the crystal and anvil thoroughly after the measurement.

Applications in Drug Discovery

Isatin derivatives are recognized as privileged scaffolds in drug discovery due to their wide range of biological activities. The introduction of bromine and fluorine at the 7 and 5 positions, respectively, in 7-Bromo-5-fluoroindoline-2,3-dione can significantly influence its therapeutic potential. Halogenation can enhance membrane permeability, metabolic stability, and binding affinity to biological targets. This compound can serve as a key starting material for the synthesis of a library of novel compounds for screening against various diseases, including cancer, infectious diseases, and neurological disorders.

Conclusion

7-Bromo-5-fluoroindoline-2,3-dione is a halogenated isatin derivative with significant potential as a building block in medicinal chemistry. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties, a detailed synthetic protocol, and standardized methods for its characterization. By leveraging the information and protocols presented herein, researchers can confidently synthesize, characterize, and utilize this promising compound in their drug discovery and development efforts. The unique substitution pattern of this molecule warrants further investigation into its biological activities and potential as a lead compound for novel therapeutics.

References

- da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273–324.

- Sandmeyer, T. (1919). Über Isonitrosoacetanilid und dessen Kondensation zu Isatin. Helvetica Chimica Acta, 2(1), 234–242.

- Singh, U. P., & Singh, R. K. (2014). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 4(64), 33831–33860.

- Shvekhgeimer, M. G. A. (2004). The Sandmeyer reaction. Synthesis of isatins. Chemistry of Heterocyclic Compounds, 40(3), 257–293.

- Pandeya, S. N., Smitha, S., Jyoti, M., & Sridhar, S. K. (2005). Biological activities of isatin and its derivatives. Acta Pharmaceutica, 55(1), 27–46.

- Mehta, N., Soni, R., & Sharma, S. (2020). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Future Journal of Pharmaceutical Sciences, 6(1), 1-21.

- Mondal, S., & Pal, T. K. (2021). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 37(3), 29486-29493.

- Golen, J. A., & Manke, D. R. (2016). 7-Bromo-1H-indole-2,3-dione.

- Shankland, K., Mohamed, S. K., & Naumov, P. (2007). 7-Fluoroisatin–1,4-dioxane (1/1). Acta Crystallographica Section E: Structure Reports Online, 63(9), o3574.

- Ilangovan, A., & Satish, G. (2013). Synthesis of substituted isatins. Tetrahedron Letters, 54(8), 1008-1011.

- Marvel, C. S., & Hiers, G. S. (1925).

- Feng, J. (2023). Synthesis of Substituted Isatins As Potential Antibacterial Agents (Undergraduate Project).

- Lepp, Z. (2021). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). University of Tartu.

- Singh, G., & Kumar, D. (2019). Synthesis of Some New Isatin Derivatives and Identification of Their Structures. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(2), 231-238.

-

CP Lab Chemicals. (n.d.). 7-Bromo-5-fluoroindoline-2, 3-dione, min 98%, 1 gram. Retrieved from [Link]

-

Moldb. (n.d.). 7-Bromo-5-fluoroindoline-2,3-dione. Retrieved from [Link]

Sources

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.irapa.org [journals.irapa.org]

- 3. Synthesis of Substituted Isatins As Potential Antibacterial Agents | ScholarWorks [scholarworks.calstate.edu]

- 4. 380431-78-7 | 7-Bromo-5-fluoroindoline-2,3-dione - Moldb [moldb.com]

- 5. 5-BROMO-7-FLUORO-1H-INDOLE-2,3-DIONE | 380431-78-7 [chemicalbook.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 5-BROMO-7-FLUORO-1H-INDOLE-2,3-DIONE, CasNo.380431-78-7 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 8. scispace.com [scispace.com]

- 9. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. synarchive.com [synarchive.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-Bromo-5-fluoroindoline-2,3-dione (CAS No. 380431-78-7)

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 7-Bromo-5-fluoroindoline-2,3-dione. This halogenated isatin derivative is a valuable building block in contemporary synthetic and medicinal chemistry, offering a unique combination of reactive handles and functionalities for the construction of complex heterocyclic scaffolds. This document provides an in-depth exploration of its chemical properties, a validated synthesis protocol, its characteristic reactivity, and its potential applications in the development of novel therapeutic agents.

Core Compound Profile

7-Bromo-5-fluoroindoline-2,3-dione, also known as 7-Bromo-5-fluoroisatin, is a synthetic organic compound belonging to the isatin (1H-indole-2,3-dione) family. Isatins are a prominent class of privileged scaffolds in medicinal chemistry, renowned for their broad spectrum of biological activities.[1][2][3] The incorporation of both bromine and fluorine atoms onto the isatin core significantly modulates its electronic properties and metabolic stability, making it an attractive starting material for drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of 7-Bromo-5-fluoroindoline-2,3-dione is presented in Table 1. This data is essential for its handling, reaction setup, and characterization.

| Property | Value | Source(s) |

| CAS Number | 380431-78-7 | [4][5][6][7][8] |

| Molecular Formula | C₈H₃BrFNO₂ | [4][5][6][7][8] |

| Molecular Weight | 244.02 g/mol | [4][5] |

| Appearance | Typically an orange-red powder | [9] |

| Purity | Commercially available at ≥97% or ≥98% | [4][5] |

| Storage | Store at room temperature, sealed in a dry environment | [5][7] |

| SMILES | O=C1NC2=C(C=C(F)C=C2Br)C1=O | [7][10] |

Note: Spectroscopic data such as NMR, HPLC, and LC-MS are often available from commercial suppliers upon request.[4][7]

Synthesis of 7-Bromo-5-fluoroindoline-2,3-dione

The most reliable and widely applicable method for the synthesis of substituted isatins, including 7-Bromo-5-fluoroindoline-2,3-dione, is the Sandmeyer isatin synthesis.[1][2][11][12] This classical method involves the condensation of a substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in strong acid.

The logical starting material for the synthesis of 7-Bromo-5-fluoroindoline-2,3-dione is 3-Bromo-5-fluoroaniline. The overall synthetic workflow is depicted below.

Caption: Workflow for the Sandmeyer Synthesis of 7-Bromo-5-fluoroindoline-2,3-dione.

Detailed Experimental Protocol

This protocol is a robust, self-validating procedure adapted from the classical Sandmeyer methodology for substituted isatins.[1][13]

Step 1: Synthesis of N-(3-bromo-5-fluorophenyl)-2-(hydroxyimino)acetamide

-

Reaction Setup: In a 1 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve chloral hydrate (e.g., 0.12 mol) in 500 mL of water.

-

Addition of Reagents: Sequentially add anhydrous sodium sulfate (e.g., 1.1 mol), followed by a solution of 3-Bromo-5-fluoroaniline (0.1 mol) in 100 mL of water containing concentrated HCl (e.g., 0.1 mol). Finally, add a solution of hydroxylamine hydrochloride (e.g., 0.33 mol) in 150 mL of water.

-

Reaction Execution: Heat the resulting mixture to a vigorous reflux for approximately 10-15 minutes. The reaction progress can be monitored by the formation of a precipitate.[13]

-

Work-up and Isolation: Allow the mixture to cool to room temperature, which will facilitate further precipitation of the isonitrosoacetanilide intermediate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and air-dry. The crude product is typically of sufficient purity for the next step.

Causality Behind Choices:

-

Sodium Sulfate: A high concentration of sodium sulfate is used to "salt out" the organic product, increasing the yield by reducing its solubility in the aqueous medium.[2]

-

Hydrochloric Acid: The aniline is added as its hydrochloride salt to improve its solubility in the aqueous reaction mixture.

-

Vigorous Reflux: The high temperature is necessary to drive the condensation reaction to completion in a reasonable timeframe.

Step 2: Cyclization to 7-Bromo-5-fluoroindoline-2,3-dione

-

Reaction Setup: In a beaker or flask of appropriate size, carefully add concentrated sulfuric acid (e.g., 150 mL). Pre-heat the acid to 50-60°C in a water or oil bath.

-

Addition of Intermediate: Slowly add the dried N-(3-bromo-5-fluorophenyl)-2-(hydroxyimino)acetamide from Step 1 in small portions, ensuring the temperature of the reaction mixture does not exceed 70-80°C.[13]

-

Reaction Execution: Once the addition is complete, heat the mixture to 80°C and maintain this temperature for 10-20 minutes, or until gas evolution ceases.

-

Work-up and Isolation: Carefully pour the hot reaction mixture onto crushed ice (e.g., 500 g). The product will precipitate as a solid. Allow the mixture to stand until it reaches room temperature.

-

Purification: Collect the crude 7-Bromo-5-fluoroindoline-2,3-dione by vacuum filtration. Wash the solid extensively with cold water until the filtrate is neutral to pH paper. Recrystallization from a suitable solvent, such as glacial acetic acid or an ethanol/water mixture, can be performed to obtain a highly pure product.

Causality Behind Choices:

-

Concentrated Sulfuric Acid: Acts as both a strong acid catalyst and a dehydrating agent to facilitate the intramolecular electrophilic substitution (cyclization) onto the aromatic ring.[1][12]

-

Temperature Control: Careful control of the temperature during the addition of the intermediate is crucial to prevent charring and decomposition, which are common side reactions in hot concentrated acid.

-

Pouring onto Ice: This step serves to quench the reaction and precipitate the organic product, which is insoluble in the resulting dilute aqueous acid.

Reactivity and Chemical Transformations

The reactivity of 7-Bromo-5-fluoroindoline-2,3-dione is governed by the isatin core, which features several reactive sites. The presence of the electron-withdrawing fluorine and bromine atoms further influences the electrophilicity of the aromatic ring and the carbonyl carbons.

Caption: Key Reactive Sites of 7-Bromo-5-fluoroindoline-2,3-dione.

-

N-Substitution: The acidic N-H proton can be readily deprotonated with a suitable base, and the resulting anion can be functionalized with various electrophiles, such as alkyl halides or acyl halides, to generate N-substituted derivatives.[9]

-

C3-Carbonyl Reactivity: The ketone at the C3 position is highly reactive and readily undergoes condensation reactions with active methylene compounds, amines, and hydrazines. This reactivity is fundamental to the synthesis of spiro-oxindoles and Schiff base derivatives.[2]

-

C2-Amide Carbonyl: The amide carbonyl at C2 can participate in ring-opening reactions under basic conditions, leading to the formation of isatinic acid derivatives.

-

Aromatic Ring Substitution: The bromine atom at the C7 position is a key handle for further functionalization via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, alkyl, and amino substituents.

Applications in Research and Drug Development

Isatin and its derivatives are of significant interest due to their wide range of pharmacological activities, including anticancer, antiviral, anti-HIV, and antimicrobial properties.[2][3] The specific substitution pattern of 7-Bromo-5-fluoroindoline-2,3-dione makes it a particularly valuable intermediate.

Role as a Privileged Scaffold

The isatin core acts as a template for building libraries of compounds for high-throughput screening. Its rigid structure and defined vectoral exits for substitution allow for systematic exploration of chemical space. For instance, derivatives of 5-bromoisatin have been explored as precursors for potent anticancer agents.[14]

Significance of Halogenation

-

Fluorine: The introduction of a fluorine atom at the C5 position is a common strategy in medicinal chemistry. Fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and increase membrane permeability.[15]

-

Bromine: The bromine atom at C7 serves not only as a synthetic handle for diversification via cross-coupling reactions but can also participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity.

Potential Therapeutic Areas

Based on the known biological activities of related halogenated isatins, derivatives of 7-Bromo-5-fluoroindoline-2,3-dione are promising candidates for investigation in several therapeutic areas:

-

Oncology: As precursors for kinase inhibitors. Sunitinib, an FDA-approved multi-kinase inhibitor for certain cancers, features an oxindole core derived from an isatin-like structure.[3]

-

Infectious Diseases: Isatin-based compounds, particularly thiosemicarbazone derivatives, have shown potent antiviral and antibacterial activity.[2][3]

-

Neuroscience: Isatin itself has been shown to modulate the activity of neurotransmitters and inhibit monoamine oxidase.[9]

Conclusion

7-Bromo-5-fluoroindoline-2,3-dione is a strategically important synthetic intermediate for the construction of novel heterocyclic compounds with therapeutic potential. Its synthesis is readily achievable through the well-established Sandmeyer methodology. The compound's multiple reactive sites—the acidic N-H, the reactive C3-ketone, and the versatile C7-bromo handle—provide chemists with a powerful platform for generating molecular diversity. The combined presence of fluorine and bromine substituents further enhances its utility in medicinal chemistry, offering avenues to improved potency, selectivity, and pharmacokinetic properties. This guide provides the foundational knowledge required for researchers to effectively utilize this valuable building block in their synthetic and drug discovery endeavors.

References

- Google. (n.d.). Current time in Brisbane, AU.

- Pharmapproach. (n.d.). Sandmeyer Isatin Synthesis.

- SynArchive. (n.d.). Sandmeyer Isatin Synthesis.

- Garg, N. K., et al. (n.d.). Synthesis of Substituted Isatins. PMC - NIH.

- Khan, I., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System.

- Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark.

- Al-khuzaie, F., & Al-Safi. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives Biomedicine and Chemical Sciences. International Research and Publishing Academy.

- Wikipedia. (n.d.). Isatin.

- Sciencemadness Discussion Board. (2024). Synthesis of Isatin.

- Moldb. (n.d.). 7-Bromo-5-fluoroindoline-2,3-dione - CAS No.: 380431-78-7.

- CP Lab Chemicals. (n.d.). 7-Bromo-5-fluoroindoline-2, 3-dione, min 98%, 1 gram.

- Chemical Technology Co.,LTD. (n.d.). 5-bromo-7-fluoro-1h-indole-2,3-dione.

- BLDpharm. (n.d.). 380431-78-7|7-Bromo-5-fluoroindoline-2,3-dione.

- Biosynth. (n.d.). 5-Bromo-7-fluoroindoline-2,3-dione | 380431-78-7.

- Appchem. (n.d.). 7-bromo-5-fluoro-1H-indole-2,3-dione | 380431-78-7.

- Doron Scientific. (2023). 7-Bromo-5-fluoroindoline-2,3-dione.

- MDPI. (n.d.). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights.

- El-Faham, A., et al. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.

Sources

- 1. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedres.us [biomedres.us]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. 380431-78-7 | 7-Bromo-5-fluoroindoline-2,3-dione - Moldb [moldb.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 5-BROMO-7-FLUORO-1H-INDOLE-2,3-DIONE, CasNo.380431-78-7 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 7. 380431-78-7|7-Bromo-5-fluoroindoline-2,3-dione|BLD Pharm [bldpharm.com]

- 8. appchemical.com [appchemical.com]

- 9. Isatin - Wikipedia [en.wikipedia.org]

- 10. doronscientific.com [doronscientific.com]

- 11. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. synarchive.com [synarchive.com]

- 13. Sciencemadness Discussion Board - Synthesis of Isatin - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. mdpi.com [mdpi.com]

- 15. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanistic Landscape of 7-Bromo-5-fluoroindoline-2,3-dione: A Technical Guide for Drug Discovery Professionals

Introduction: The Isatin Scaffold as a Privileged Structure in Apoptosis Modulation

In the intricate world of drug discovery, certain chemical scaffolds consistently emerge as "privileged structures" due to their ability to interact with multiple, distinct biological targets. The indoline-2,3-dione, or isatin, core is a prime example of such a scaffold. Its derivatives have been explored for a wide array of therapeutic applications, including as antiviral, anticonvulsant, and notably, as anticancer agents. A significant facet of their anticancer potential lies in their ability to modulate the machinery of programmed cell death, or apoptosis. This guide delves into the putative mechanism of action of a specific, halogenated isatin derivative, 7-Bromo-5-fluoroindoline-2,3-dione, positioning it within the broader context of isatin-based enzyme inhibition. While direct, extensive studies on this particular molecule are nascent, a robust body of literature on analogous compounds allows for a well-substantiated mechanistic hypothesis centered on the inhibition of key apoptotic enzymes.

Core Hypothesis: Targeting the Executioner Caspases

The central hypothesis for the mechanism of action of 7-Bromo-5-fluoroindoline-2,3-dione is its function as a potent and selective inhibitor of effector caspases, specifically caspase-3 and caspase-7. Caspases (cysteine-aspartic proteases) are a family of enzymes that play a crucial role in the initiation and execution phases of apoptosis.[1][2] These enzymes are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade in response to pro-apoptotic signals.[2] The executioner caspases, -3 and -7, are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[2]

Isatin derivatives, particularly isatin sulfonamides, have been identified as a significant class of non-peptide, reversible inhibitors of caspase-3 and caspase-7.[1][3] The inhibitory activity of these compounds is largely attributed to the interaction of the isatin's C3 carbonyl group with the cysteine thiol in the active site of the caspase enzyme.[1] The selectivity of these inhibitors for caspases-3 and -7 over other caspases is thought to arise from specific interactions with the S2 subsite of the enzyme's active site.[1][3] This subsite, containing unique hydrophobic residues like Tyr204, Trp206, and Phe256 in caspases-3 and -7, provides a basis for selective binding.[3]

The proposed mechanism for 7-Bromo-5-fluoroindoline-2,3-dione follows this established paradigm. The electrophilic C3 carbonyl of the isatin ring is poised to form a reversible covalent bond with the catalytic cysteine residue (Cys163 in caspase-3) in the active site. The halogen substitutions at the 5 and 7 positions of the indole ring likely influence the molecule's electronic properties and lipophilicity, potentially enhancing its binding affinity and cell permeability.

Visualizing the Mechanism: Apoptotic Pathway and Caspase Inhibition

To conceptualize the role of 7-Bromo-5-fluoroindoline-2,3-dione, it is essential to visualize its point of intervention within the broader apoptotic signaling cascade.

Figure 1: Proposed intervention point of 7-Bromo-5-fluoroindoline-2,3-dione in the caspase cascade.

The following diagram illustrates the hypothetical binding mode of an isatin derivative within the active site of caspase-3, based on molecular modeling studies of similar compounds.[4][5]

Figure 2: Hypothesized binding of 7-Bromo-5-fluoroindoline-2,3-dione in the caspase-3 active site.

Experimental Validation: A Step-by-Step Protocol

To empirically determine the inhibitory activity of 7-Bromo-5-fluoroindoline-2,3-dione against caspase-3 and -7, a fluorometric enzyme activity assay is a standard and robust method.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of 7-Bromo-5-fluoroindoline-2,3-dione for recombinant human caspase-3 and caspase-7.

Materials:

-

Recombinant human caspase-3 and caspase-7 enzymes

-

Caspase assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

-

Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC)

-

7-Bromo-5-fluoroindoline-2,3-dione

-

DMSO (for compound dilution)

-

Positive control inhibitor (e.g., Ac-DEVD-CHO)

-

96-well black microplates

-

Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Protocol:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of 7-Bromo-5-fluoroindoline-2,3-dione in DMSO.

-

Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 1 mM down to 10 nM).

-

Prepare a similar dilution series for the positive control inhibitor.

-

-

Assay Setup:

-

In a 96-well black microplate, add 2 µL of each diluted compound concentration to triplicate wells.

-

Include wells for a "no inhibitor" control (2 µL of DMSO) and a "no enzyme" blank (assay buffer).

-

-

Enzyme Addition:

-

Dilute the recombinant caspase-3 or caspase-7 in cold assay buffer to the desired working concentration (e.g., 1-10 nM).

-

Add 50 µL of the diluted enzyme solution to all wells except the "no enzyme" blanks. Add 50 µL of assay buffer to the blank wells.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Substrate Addition and Measurement:

-

Prepare the fluorogenic substrate Ac-DEVD-AMC in assay buffer at a concentration of 2x the final desired concentration (e.g., 20 µM for a final concentration of 10 µM).

-

Add 50 µL of the substrate solution to all wells to initiate the reaction.

-

Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

-

Measure the fluorescence intensity (in relative fluorescence units, RFU) every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

For each time point, subtract the average fluorescence of the "no enzyme" blank wells from all other wells.

-

Determine the reaction rate (V) for each concentration by calculating the slope of the linear portion of the RFU vs. time plot.

-

Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor))

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Quantitative Data Summary and Structure-Activity Relationship Insights

While specific IC₅₀ values for 7-Bromo-5-fluoroindoline-2,3-dione are not yet published, we can present a table of representative data for other isatin derivatives from the literature to provide context for expected potency.

| Compound Class | Target Caspase | Reported IC₅₀ Range | Reference |

| Isatin Analogs | Caspase-3 | 5.6 nM - 2.33 µM | [1][6] |

| Isatin Analogs | Caspase-7 | 3.8 nM - 116.91 µM | [1][6] |

| Isatin Sulfonamides | Caspase-3 | 60 nM (Kᵢ) | [3] |

| Isatin Sulfonamides | Caspase-7 | 170 nM (Kᵢ) | [3] |

Studies on various isatin derivatives have provided valuable structure-activity relationship (SAR) insights. For instance, the introduction of hydrophilic groups at the N1 position of the isatin ring has been shown to dramatically increase inhibitory activity both in vitro and in cellular assays, likely by improving solubility and cellular uptake.[6][7] Furthermore, substitutions at the C5 position, such as with a pyrrolidinyl sulfonyl group, have been found to be effective for caspase-3 and -7 inhibition.[1] The presence of halogens (bromo and fluoro) on the aromatic ring of 7-Bromo-5-fluoroindoline-2,3-dione can influence the molecule's lipophilicity and electronic distribution, which are critical for its interaction with the hydrophobic S2 pocket of the target caspases.

Conclusion and Future Directions

7-Bromo-5-fluoroindoline-2,3-dione represents a promising, yet underexplored, member of the isatin family of compounds. Based on a wealth of data from analogous structures, its primary mechanism of action is strongly hypothesized to be the selective, reversible inhibition of the executioner caspases-3 and -7. This inhibition is likely driven by the interaction of the isatin's C3 carbonyl with the catalytic cysteine in the enzyme's active site, with the bromo and fluoro substituents fine-tuning the binding affinity through interactions with the S2 subsite.

Future research should focus on empirically validating this hypothesis through enzymatic assays, as detailed in this guide. Subsequent studies should include cellular assays to confirm its ability to prevent apoptosis in relevant cell models, followed by co-crystallization studies to definitively elucidate its binding mode. Understanding the precise mechanism of this and other isatin derivatives will be pivotal in developing novel, targeted therapeutics for diseases characterized by aberrant apoptosis, such as cancer and neurodegenerative disorders.

References

-

Synthesis and evaluation of isatin analogs as caspase-3 inhibitors: introduction of a hydrophilic group increases potency in a whole cell assay. PubMed. Available at: [Link]

-

Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay. National Institutes of Health (NIH). Available at: [Link]

-

Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. National Institutes of Health (NIH). Available at: [Link]

-

Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. ResearchGate. Available at: [Link]

-

Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. PubMed. Available at: [Link]

-

Synthesis and Biological Evaluation of Bromo- and Fluorodanicalipin A. PubMed. Available at: [Link]

-

7-Bromoindirubin-3'-oxime induces caspase-independent cell death. PubMed. Available at: [Link]

-

7-Bromo-5-fluoroindoline-2, 3-dione, min 98%, 1 gram. Lab Alley. Available at: [Link]

-

Design, Syntheses and Biological Evaluation of 5-Fluoroindolin-2-One Derivatives with Urea Linkage. ResearchGate. Available at: [Link]

-

Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. MDPI. Available at: [Link]

-

Some natural flavonoids are competitive inhibitors of Caspase-1, -3 and -7 despite their cellular toxicity. National Institutes of Health (NIH). Available at: [Link]

-

Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. National Institutes of Health (NIH). Available at: [Link]

-

Caspase-3/7 Inhibitor I. BPS Bioscience. Available at: [Link]

-

1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. Available at: [Link]

Sources

- 1. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of isatin analogs as caspase-3 inhibitors: introduction of a hydrophilic group increases potency in a whole cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Fluorinated Isatin Derivatives: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the diverse biological activities of fluorinated isatin derivatives, a class of compounds demonstrating significant potential in modern drug discovery. The strategic incorporation of fluorine atoms into the isatin scaffold profoundly influences the physicochemical and pharmacological properties of these molecules, often leading to enhanced potency, metabolic stability, and bioavailability. This document will delve into the anticancer, antiviral, antimicrobial, and neuroprotective activities of these derivatives, elucidating their mechanisms of action, providing quantitative data, and outlining key experimental protocols for their evaluation.

The Isatin Scaffold and the Impact of Fluorination

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold found in various natural and synthetic compounds.[1][2][3][4] Its versatile chemical nature, with reactive carbonyl groups at the C2 and C3 positions and a modifiable nitrogen atom at the N1 position, allows for extensive structural diversification.[4][5] The introduction of fluorine, the most electronegative element, into the isatin ring system can dramatically alter its biological profile.[6] Fluorination can enhance lipophilicity, improve metabolic stability by blocking sites of oxidation, and alter the electronic properties of the molecule, thereby influencing its binding affinity to biological targets.[6]

Anticancer Activity: Targeting Key Cellular Pathways

Fluorinated isatin derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][7][8][9][10][11] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of protein kinases, and generation of reactive oxygen species (ROS).

Induction of Apoptosis via Caspase Activation

A significant mechanism underlying the anticancer effects of fluorinated isatin derivatives is the induction of apoptosis, or programmed cell death. Several studies have shown that these compounds can act as potent inhibitors of caspases, particularly the effector caspases-3 and -7, which play a crucial role in the execution phase of apoptosis.[12][13][14][15][16]

Certain side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins have demonstrated high inhibition potencies for caspases-3 and -7, with IC50 values in the nanomolar range.[12][15] The proposed mechanism involves the isatin carbonyl group at C3 acting as an electrophilic "warhead" that forms a reversible covalent bond with the cysteine residue in the active site of the caspase enzyme.

Diagram: Proposed Mechanism of Caspase Inhibition by Fluorinated Isatin Derivatives

Caption: Covalent interaction between the isatin C3-carbonyl and the active site cysteine of caspases.

Kinase Inhibition

Receptor tyrosine kinases (RTKs) are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Fluorinated isatin derivatives have been investigated as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[17] Sunitinib, an FDA-approved anticancer drug, is a notable example of a multi-kinase inhibitor based on the isatin scaffold.[1][2] The mechanism of kinase inhibition often involves competitive binding to the ATP-binding pocket of the enzyme.

Generation of Reactive Oxygen Species (ROS)

Some fluorinated isatin derivatives exert their cytotoxic effects by inducing the production of reactive oxygen species (ROS) within cancer cells.[1][8][9] This leads to oxidative stress, dissipation of the mitochondrial membrane potential, and subsequent activation of the intrinsic apoptotic pathway.

Quantitative Data: In Vitro Cytotoxicity

The anticancer activity of fluorinated isatin derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Fluorinated isatin-hydrazones | A549 (Lung) | 42.43 | [7][18] |

| Fluorinated isatin-hydrazones | HepG2 (Liver) | 48.43 | [19][20] |

| 5-Fluoro-isatin derivatives | M-HeLa, HuTu 80 | Moderate activity | [1] |

| Side-chain fluorinated pyrrolidinyl sulfonyl isatins (vs. Caspase-3) | - | up to 0.030 | [12] |

| Side-chain fluorinated pyrrolidinyl sulfonyl isatins (vs. Caspase-7) | - | up to 0.037 | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the in vitro cytotoxicity of fluorinated isatin derivatives against a cancer cell line.

Materials:

-

Fluorinated isatin derivatives

-

Cancer cell line (e.g., A549, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the fluorinated isatin derivatives in complete medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Diagram: MTT Assay Workflow

Caption: Step-by-step workflow of the MTT assay for assessing cytotoxicity.

Antiviral Activity: A Broad Spectrum of Inhibition

Isatin and its derivatives have a long history as antiviral agents, with methisazone being one of the first synthetic antiviral drugs.[3] Fluorination has been shown to enhance the antiviral potency of isatin derivatives against a variety of viruses, including HIV, Hepatitis C virus (HCV), and SARS-CoV.[3][6][21]

Inhibition of Viral Replication

The antiviral mechanism of fluorinated isatin derivatives can vary depending on the virus. For HIV, some derivatives have been shown to inhibit viral replication, with structure-activity relationship (SAR) studies indicating that a fluorine atom at the C-5 position of the isatin ring can boost activity.[21] For other viruses, the mechanism may involve the inhibition of viral enzymes or interference with viral entry into host cells. For instance, a 5-fluoro derivative was found to inhibit HCV RNA synthesis.[3]

Quantitative Data: Antiviral Activity

| Compound Class | Virus | Activity | Reference |

| 5-Fluoro isatin-thiocarbohydrazone | Vesicular Stomatitis Virus (VSV) | Good inhibitory activity | [6] |

| 5-Fluoro derivative | Hepatitis C Virus (HCV) | Inhibited RNA synthesis at 6 µg/ml | [3] |

| 5-Fluoro derivative | SARS-CoV | 45% maximum protection | [3] |

| Norfloxacin-isatin Mannich bases | HIV-1 | EC50 of 11.3 and 13.9 µg/mL | [21] |

Experimental Protocol: Plaque Reduction Assay

Objective: To evaluate the antiviral activity of fluorinated isatin derivatives.

Materials:

-

Fluorinated isatin derivatives

-

Host cell line (e.g., Vero cells)

-

Virus stock

-

Cell culture medium

-

Agarose or methylcellulose overlay

-

Crystal violet staining solution

Procedure:

-

Seed host cells in 6-well plates and grow to confluence.

-

Prepare serial dilutions of the virus and infect the cells for 1 hour.

-

Remove the virus inoculum and wash the cells with PBS.

-

Prepare an overlay medium containing different concentrations of the fluorinated isatin derivative.

-

Add the overlay to the infected cells and incubate until plaques are visible.

-

Fix the cells with formaldehyde and stain with crystal violet.

-

Count the number of plaques and calculate the percentage of plaque reduction to determine the EC50 value.

Antimicrobial and Antifungal Activity

Fluorinated isatin derivatives also exhibit promising antimicrobial and antifungal properties.[1][22][23] The introduction of fluorine at the C5 position of the isatin ring has been shown to produce more active antibacterial compounds.[22][23]

Mechanism of Action

The exact mechanisms of antimicrobial action are still under investigation but may involve the inhibition of essential microbial enzymes or disruption of the cell membrane. For antifungal activity, some derivatives have shown efficacy against phytopathogens like Fusarium and Phytophthora.[1][9]

Experimental Protocol: Disk Diffusion Method

Objective: To screen for the antimicrobial activity of fluorinated isatin derivatives.

Materials:

-

Fluorinated isatin derivatives

-

Bacterial or fungal strains

-

Nutrient agar plates

-

Sterile paper discs

-

Standard antibiotic or antifungal drug

Procedure:

-

Prepare a lawn of the microbial culture on the agar plate.

-

Impregnate sterile paper discs with known concentrations of the fluorinated isatin derivatives.

-

Place the discs on the surface of the agar.

-

Include a positive control (standard drug) and a negative control (solvent).

-

Incubate the plates under appropriate conditions.

-

Measure the diameter of the zone of inhibition around each disc.

Neuroprotective Effects

Emerging research indicates that fluorinated isatin derivatives may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases.[24]

Monoamine Oxidase (MAO) Inhibition

Some isatin-based hydrazone derivatives, including fluorinated analogs, have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[24] MAO-B is an enzyme involved in the degradation of dopamine, and its inhibition can increase dopamine levels in the brain, which is a therapeutic strategy for Parkinson's disease. These compounds have also been shown to reduce the production of pro-inflammatory cytokines in neuronal cells, suggesting an anti-neuroinflammatory effect.[24]

Conclusion and Future Directions

Fluorinated isatin derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their potent anticancer, antiviral, antimicrobial, and neuroprotective effects, coupled with the tunable nature of the isatin scaffold, make them attractive candidates for further drug development. Future research should focus on elucidating the precise molecular targets and mechanisms of action for various derivatives, optimizing their pharmacokinetic and pharmacodynamic profiles, and advancing the most promising candidates into preclinical and clinical studies. The continued exploration of this chemical space holds significant potential for the discovery of novel therapeutics to address a wide range of human diseases.

References

-

Abbas, S. Y., et al. (2013). Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. Monatshefte für Chemie - Chemical Monthly, 144(11), 1725–1733. [Link]

-

Bogdanov, A. V., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. International Journal of Molecular Sciences, 24(20), 15119. [Link]

-

Çakmak, R., et al. (2024). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. ACS Omega, 9(24), 26503–26518. [Link]

-

Haufe, G., et al. (2009). Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and -7 inhibitors. Future Medicinal Chemistry, 1(5), 969–989. [Link]

-

Abbas, S. Y., et al. (2013). Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. Monatshefte für Chemie - Chemical Monthly, 144(11), 1725–1733. [Link]

-

Podichetty, A. K., et al. (2009). Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors. Bioorganic & Medicinal Chemistry, 17(7), 2680–2688. [Link]

-

Kopka, K., et al. (2009). Fluorinated isatin derivatives. Part 2. New N-substituted 5-pyrrolidinylsulfonyl isatins as potential tools for molecular imaging of caspases in apoptosis. Journal of Medicinal Chemistry, 52(11), 3456–3468. [Link]

-

Haufe, G., et al. (2009). Fluorinated Isatin Derivatives. Part 3. New Side-Chain Fluoro-Functionalized Pyrrolidinyl Sulfonyl Isatins as Potent Caspase-3 and -7 Inhibitors. Future Medicinal Chemistry, 1(5), 969-989. [Link]

-

Wagner, S., et al. (2013). Synthesis of new fluorinated, 2-substituted 5-pyrrolidinylsulfonyl isatin derivatives as caspase-3 and caspase-7 inhibitors: nonradioactive counterparts of putative PET-compatible apoptosis imaging agents. Bioorganic & Medicinal Chemistry, 21(6), 1636–1646. [Link]

-

Bogdanov, A. V., et al. (2023). Fluorinated isatin derivatives exhibit various types of biological activity. ResearchGate. [Link]

-

Bogdanov, A. V., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. PubMed. [Link]

-

Bogdanov, A. V., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. ResearchGate. [Link]

-

Al-Tel, T. H., et al. (2022). Isatin derivatives as broad-spectrum antiviral agents: the current landscape. Future Virology, 17(3), 195-216. [Link]

-

Sriram, D., et al. (2006). In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. Indian Journal of Pharmaceutical Sciences, 68(3), 374. [Link]

-

Çakmak, R., et al. (2024). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. ACS Omega. [Link]

-

Çakmak, R., et al. (2024). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. ACS Omega. [Link]

-

Bari, S. B., et al. (2011). Synthesis and Antimicrobial Activity of Some New Isatin Derivatives. International Journal of PharmTech Research, 3(2), 755-760. [Link]

-

Abbas, S. Y., et al. (2013). ChemInform Abstract: Synthesis, Characterization, and Antiviral Activity of Novel Fluorinated Isatin Derivatives. ResearchGate. [Link]

-

Jafri, M. A., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives. ACS Omega, 8(20), 17897–17909. [Link]

-

Çakmak, R., et al. (2024). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME. Semantic Scholar. [Link]

-

El-Gamal, M. I., et al. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Pharmaceuticals, 16(9), 1256. [Link]

-

Neganova, M. E., et al. (2022). Evaluation of Anti-Neuroinflammatory Activity of Isatin Derivatives in Activated Microglia. Pharmaceuticals, 15(4), 452. [Link]

-

Bogdanov, A. V., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Semantic Scholar. [Link]

-

Bogdanov, A. V., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. PubMed Central. [Link]

-

Kumar, D., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Molecules, 27(5), 1493. [Link]

-

Singh, A., & Kumar, R. (2023). SYNTHETIC APPROACHES OF ISATIN DERIVATIVES AS AN ANTI-CANCER AGENT. World Journal of Pharmaceutical Research, 12(4), 1166-1186. [Link]

-

Al-Ostath, A. I., et al. (2021). Isatin derivatives having a notable inhibitory activity against VEGFR2 kinase. ResearchGate. [Link]

-

Abbas, S. Y., et al. (2013). Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. OUCI. [Link]

-

Da Settimo, A., et al. (2000). Fluorinated Isatins and Some of Their Heterocyclic Derivatives. The Journal of Organic Chemistry, 65(21), 7019–7027. [Link]

-

Mathew, B., et al. (2024). Isatin-tethered halogen-containing acylhydrazone derivatives as monoamine oxidase inhibitor with neuroprotective effect. ResearchGate. [Link]

-

Al-Wabli, R. I., et al. (2022). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Molecules, 27(18), 5865. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. seejph.com [seejph.com]

- 6. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fluorinated isatin derivatives. Part 2. New N-substituted 5-pyrrolidinylsulfonyl isatins as potential tools for molecular imaging of caspases in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Synthesis of new fluorinated, 2-substituted 5-pyrrolidinylsulfonyl isatin derivatives as caspase-3 and caspase-7 inhibitors: nonradioactive counterparts of putative PET-compatible apoptosis imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 22. brieflands.com [brieflands.com]

- 23. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Emergence of Bromo-Fluoro Isatins: A Technical Guide to Their Synthesis, Characterization, and Therapeutic Potential

Abstract

The isatin (1H-indole-2,3-dione) scaffold has long been a privileged structure in medicinal chemistry, serving as a versatile template for the development of a myriad of therapeutic agents. The strategic introduction of halogen atoms, particularly bromine and fluorine, onto the isatin core has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of the resulting derivatives. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of bromo-fluoro isatins. It delves into detailed experimental protocols for their synthesis and characterization, summarizes their potent anticancer activities with quantitative data, and explores the mechanistic underpinnings of their mode of action. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of halogenated heterocycles.

Introduction: The Isatin Scaffold and the Rationale for Halogenation

Isatin, an endogenous indole derivative first isolated in 1840, possesses a rich chemical reactivity and a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The unique juxtaposition of a fused aromatic ring with a reactive α-keto-γ-lactam system provides a fertile ground for chemical modifications.

The introduction of halogen atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance therapeutic efficacy.[3] Fluorine, with its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity. Bromine, a larger and more polarizable halogen, can also influence these properties and introduce specific interactions within biological targets. The combination of both bromine and fluorine on the isatin scaffold offers a nuanced approach to fine-tuning the pharmacological profile of these derivatives, leading to compounds with enhanced potency and selectivity.[4]

Historical Perspective and the Evolution of Synthetic Methodologies

While the precise first synthesis of a bromo-fluoro isatin is not prominently documented in early literature, the journey towards these complex molecules is built upon the foundational methods for isatin synthesis. The classical Sandmeyer, Stolle, and Gassman syntheses have been the cornerstones for accessing the isatin core for over a century.

Foundational Synthetic Routes to the Isatin Core

-

The Sandmeyer Isatin Synthesis: First described in 1919, this method involves the condensation of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid like sulfuric acid to yield the isatin.[1][5] This method has been widely used for the synthesis of various substituted isatins.

-

The Stollé Synthesis: An alternative route that involves the condensation of anilines with oxalyl chloride to form an N-aryl-α-keto-amide, which then undergoes an intramolecular Friedel-Crafts acylation to furnish the isatin ring.[1][6] This method is particularly useful for the synthesis of N-substituted isatins.

-

The Gassman Isatin Synthesis: A multi-step process that begins with the reaction of an aniline with an α-keto ester to form an N-aryl-α-amino ester, which is then cyclized and oxidized to the corresponding isatin.

These classical methods laid the groundwork for the synthesis of a vast library of isatin derivatives. The preparation of halogenated isatins, and subsequently bromo-fluoro isatins, often involves the use of appropriately substituted anilines as starting materials in these traditional synthetic sequences.

Modern Approaches to Bromo-Fluoro Isatin Synthesis

Contemporary synthetic efforts have focused on direct and efficient methods for the introduction of bromine and fluorine onto the isatin scaffold. These often involve electrophilic halogenation of pre-formed isatins or the use of halogenated precursors in cyclization reactions.

A notable example is the synthesis of multi-substituted isatins, including bromo-fluoro derivatives, which often employs a combination of classical methods with modern halogenation techniques. For instance, the synthesis of 5-bromo-7-fluoro isatin can be achieved through the bromination of 7-fluoro isatin.[6]

Figure 1: Evolution of synthetic routes to bromo-fluoro isatins.

Spectroscopic Characterization of Bromo-Fluoro Isatins

The unambiguous identification of bromo-fluoro isatins relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR Spectroscopy: The proton NMR spectra of bromo-fluoro isatins exhibit characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns being highly dependent on the substitution pattern of the bromine and fluorine atoms. The NH proton of the isatin ring typically appears as a broad singlet at a downfield chemical shift.

-

¹³C NMR Spectroscopy: The carbon NMR spectra provide valuable information about the carbon framework. The two carbonyl carbons (C2 and C3) of the isatin ring resonate at distinct downfield chemical shifts. The carbon atoms directly attached to fluorine exhibit characteristic splitting due to C-F coupling.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compounds. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 peaks in an approximately 1:1 ratio).

Table 1: Spectroscopic Data for Representative Bromo-Fluoro Isatins [6]

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HR-MS (m/z) [M+H]⁺ |

| 5-Bromo-7-fluoro-1H-indole-2,3-dione | 11.67 (s, 1H), 7.86-7.89 (m, 1H), 7.56 (s, 1H) | 182.3 (d, J = 4 Hz), 159.3, 147.7 (d, J = 249 Hz), 137.3 (d, J = 14 Hz), 127.4 (d, J = 21 Hz), 123.6 (d, J = 4 Hz), 122.1 (d, J = 5 Hz), 114.0 (d, J = 7 Hz) | Calcd: 244.0173, Found: 244.0158 |

| 5,7-Dibromo-6-fluoro-1H-indole-2,3-dione | 11.66 (s, 1H), 7.91 (d, J = 6.8 Hz, 1H) | 181.7, 160.4 (d, J = 249 Hz), 160.1, 151.7 (d, J = 5 Hz), 128.8 (d, J = 2 Hz), 117.4 (d, J = 3 Hz), 101.9 (d, J = 24 Hz), 94.5 (d, J = 28 Hz) | Calcd: 319.8364, Found: 319.8339 |

Anticancer Activity and Mechanistic Insights

Bromo-fluoro isatins have demonstrated significant potential as anticancer agents, exhibiting potent cytotoxic activity against a range of human cancer cell lines.[6] The specific substitution pattern of the halogen atoms plays a crucial role in determining the biological activity.

Table 2: In Vitro Cytotoxicity of Bromo-Fluoro Isatins (IC₅₀ in µM) [6]

| Compound | K562 (Leukemia) | HepG2 (Hepatoma) | HT-29 (Colon) |

| 5-Bromo-7-fluoro-1H-indole-2,3-dione | 18.31 ± 1.27 | > 50 | 23.41 ± 2.13 |

| 5,7-Dibromo-6-fluoro-1H-indole-2,3-dione | 1.75 ± 0.12 | 3.20 ± 0.25 | 4.17 ± 0.33 |

The anticancer mechanism of halogenated isatins is often multifaceted, involving the induction of apoptosis (programmed cell death) through various signaling pathways.

Figure 2: Proposed mechanism of apoptosis induction by bromo-fluoro isatins.

Studies have shown that these compounds can induce mitochondrial stress, leading to the generation of reactive oxygen species (ROS) and the activation of the intrinsic apoptotic pathway.[7] This cascade of events culminates in the activation of effector caspases, such as caspase-3, which execute the apoptotic program.[8]

Experimental Protocols

General Procedure for the Synthesis of 5-Bromo-7-fluoro-1H-indole-2,3-dione[6]

Materials:

-

7-Fluoro-1H-indole-2,3-dione

-

Bromine (Br₂)

-

Appropriate solvent (e.g., acetic acid)

Procedure:

-

Dissolve 7-fluoro-1H-indole-2,3-dione (1.0 eq) in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add a solution of bromine (2.0 eq) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for the appropriate time, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Dry the crude product under vacuum.

-

Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).

Cell Viability Assay (MTT Assay)[6]

Materials:

-

Human cancer cell lines (e.g., K562, HepG2, HT-29)

-

Complete cell culture medium

-

Bromo-fluoro isatin derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the bromo-fluoro isatin derivatives (typically in DMSO, with the final DMSO concentration kept below 0.1%) for a specified period (e.g., 48 hours).

-

After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

Bromo-fluoro isatins represent a promising class of halogenated heterocyclic compounds with significant potential in the field of anticancer drug discovery. The strategic incorporation of bromine and fluorine atoms onto the isatin scaffold has been shown to enhance cytotoxic activity, highlighting the importance of this substitution pattern. The synthetic methodologies for accessing these compounds are well-established, allowing for the generation of a diverse range of derivatives for further biological evaluation.

Future research in this area should focus on:

-

Elucidating Detailed Mechanisms of Action: A deeper understanding of the specific molecular targets and signaling pathways modulated by bromo-fluoro isatins will be crucial for rational drug design and the development of more selective and potent analogues.

-

Exploring a Broader Range of Isomers: A systematic investigation of the anticancer activity of all possible bromo-fluoro isatin isomers will provide a comprehensive structure-activity relationship (SAR) profile.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates identified from in vitro studies should be advanced to preclinical in vivo models to evaluate their therapeutic efficacy, safety, and pharmacokinetic properties.

The continued exploration of bromo-fluoro isatins holds great promise for the development of novel and effective anticancer therapies.

References

- Isatin As A Scaffold For Anticancer Drug Development, Mechanistic Insights, And Therapeutic Applications. African Journal of Biomedical Research. [URL: https://www.ajbrui.net/index.php/ajbr/article/view/5731]

- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Molecular Biosciences. [URL: https://www.frontiersin.org/articles/10.3389/fmolb.2020.627272/full]

- Synthesis, cytotoxicity, apoptosis-inducing activity and molecular docking studies of novel isatin–podophyllotoxin hybrids. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra04511a]

- In Vitro Cytotoxicity and Apoptosis Inducing Evaluation of Novel Halogenated Isatin Derivatives. Bentham Science Publishers. [URL: https://www.eurekaselect.com/article/124765]

- Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. MDPI. [URL: https://www.mdpi.com/1422-0067/24/22/16119]

- Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates. Archiv der Pharmazie. [URL: https://onlinelibrary.wiley.com/doi/10.1002/ardp.201100055]

- Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives. Molecules. [URL: https://www.mdpi.com/1420-3049/23/10/2644]

- Recent highlights in the development of isatin-based anticancer agents. CORE. [URL: https://core.ac.uk/display/30538195]

- Sandmeyer Isatin Synthesis. SynArchive. [URL: https://www.synarchive.